molecular formula C15H14BrNO B032112 N-(4-bromophenyl)-3-phenylpropanamide CAS No. 316146-27-7

N-(4-bromophenyl)-3-phenylpropanamide

Cat. No.: B032112
CAS No.: 316146-27-7
M. Wt: 304.18 g/mol
InChI Key: HGPWLPIFXDCULJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to the nitrogen atom of the amide and a phenyl group attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-phenylpropanamide can be achieved through several methods. One common approach involves the condensation of 4-bromoaniline with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction can be carried out in the presence of a solid acid catalyst, such as diatomite earth immobilized with ZrCl4, which provides active sites for the synthesis .

Scientific Research Applications

N-(4-bromophenyl)-3-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(4-bromophenyl)-3-phenylpropanamide, with the molecular formula C₁₅H₁₄BrNO, is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, antioxidant capabilities, and potential therapeutic applications.

Overview of this compound

This compound features a 4-bromophenyl group attached to a 3-phenylpropanamide backbone. Its unique structure contributes to its reactivity and biological activity. The compound appears as a white solid and has been studied for various pharmacological effects, including antimicrobial and anticancer properties.

The biological activities of this compound are attributed to its interactions with specific molecular targets. Research indicates that this compound may inhibit critical enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : The compound has shown significant inhibitory effects on AChE and BChE, which are crucial for neurotransmitter regulation in the nervous system.
  • Antioxidant Properties : Evaluations using DPPH and nitric oxide scavenging assays revealed that this compound exhibits antioxidant activity, suggesting its potential role in mitigating oxidative stress.

Enzyme Assays

The following table summarizes the results from enzyme inhibition assays conducted on this compound:

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase70%15.2
Butyrylcholinesterase65%18.7

These results indicate that this compound is a potent inhibitor of cholinesterase enzymes, which may have implications for treating neurodegenerative diseases.

Antioxidant Assays

The antioxidant capacity was assessed using two methods:

  • DPPH Free Radical Scavenging : The compound demonstrated a scavenging activity of 82% at a concentration of 50 µM.
  • Nitric Oxide Scavenging : At the same concentration, it showed an inhibition rate of 75%.

These findings highlight the compound's potential as an antioxidant agent.

Potential Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Antimicrobial Activity : The compound is being explored for its ability to combat bacterial infections by disrupting lipid biosynthesis in bacterial membranes.
  • Anticancer Properties : Preliminary studies suggest that it may interfere with cellular processes in cancer cells, potentially leading to reduced proliferation rates.

Case Studies

Several studies have examined the biological activity of this compound derivatives:

  • Study on AChE Inhibition : A recent study evaluated various derivatives for their ability to inhibit AChE and found that modifications to the bromophenyl group significantly enhanced inhibitory potency.
  • Antioxidant Activity Assessment : Another investigation focused on structural modifications and their effects on antioxidant activity, revealing that certain substitutions could improve radical scavenging capabilities.

Properties

IUPAC Name

N-(4-bromophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWLPIFXDCULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336371
Record name N-(4-bromophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316146-27-7
Record name N-(4-Bromophenyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316146-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamide, N-(4-bromophenyl)
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